Dimethyl 2-chloro-3-oxopentanedioate
Description
Dimethyl 2-chloro-3-oxopentanedioate is a substituted diester compound characterized by a central ketone group, a chloro substituent, and two methyl ester moieties. This structure confers unique reactivity, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its electron-withdrawing chloro and ketone groups influence its electrophilic properties, enabling applications in cyclization reactions and cross-coupling processes.
Properties
IUPAC Name |
dimethyl 2-chloro-3-oxopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO5/c1-12-5(10)3-4(9)6(8)7(11)13-2/h6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWRXWZCNKWYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311273 | |
| Record name | NSC240857 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56417-64-2 | |
| Record name | Pentanedioic acid, 2-chloro-3-oxo-, 1,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56417-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 240857 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056417642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC240857 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC240857 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-chloro-3-oxopentanedioate can be synthesized through several methods. One common approach involves the chlorination of dimethyl 3-oxopentanedioate. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
Dimethyl 3-oxopentanedioate+SOCl2→Dimethyl 2-chloro-3-oxopentanedioate+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-chloro-3-oxopentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or amides.
Reduction: The major product is dimethyl 2-chloro-3-hydroxypentanedioate.
Ester Hydrolysis: The products are 2-chloro-3-oxopentanedioic acid and methanol.
Scientific Research Applications
Dimethyl 2-chloro-3-oxopentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-chloro-3-oxopentanedioate depends on its specific application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence exclusively compares dimethyl fumarate (DMF) and interferon beta-1a (IFNβ-1a) in MS therapy.
Table 1: Key Clinical Outcomes of DMF vs. IFNβ-1a in MS Patients
| Parameter | DMF Group (n=218) | IFNβ-1a Group (n=98) | Adjusted Odds Ratio (95% CI) |
|---|---|---|---|
| Clinical Relapse Rate | 24.5% | 9.6% | 0.35 (0.19–0.65) |
| New MRI Lesions | 28.6% | 8.7% | 0.25 (0.13–0.48) |
| NEDA-3 Achievement* | 79.9% | 51.1% | 3.84 (2.18–6.77) |
*NEDA-3 (No Evidence of Disease Activity): Composite endpoint combining clinical relapse, MRI activity, and disability progression .
Mechanistic and Structural Differences
DMF : An oral Nrf2 pathway activator with anti-inflammatory and neuroprotective effects. Its structure includes conjugated double bonds, enabling electrophilic reactivity.
IFNβ-1a: A subcutaneous or intramuscular injectable immunomodulator that reduces pro-inflammatory cytokine production via interferon receptor signaling.
DMF demonstrated superior efficacy in suppressing disease activity (adjusted odds ratio for NEDA-3: 3.84) compared to IFNβ-1a, likely due to its dual mechanism of action and oral bioavailability .
Limitations and Discrepancies
The mismatch suggests either:
- An error in the compound name (e.g., confusion between dimethyl fumarate and dimethyl 2-chloro-3-oxopentanedioate), or
- A lack of accessible data for the specified compound in the provided materials.
For a valid comparison of this compound, additional evidence on its structural analogs (e.g., dimethyl oxaloacetate, chloro-substituted diesters) would be required, including data on reactivity, stability, and bioactivity.
Q & A
Q. How can prior studies on analogous esters (e.g., ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate) inform research on this compound?
- Methodological Answer : Conduct a meta-analysis of reaction databases (e.g., Reaxys) to identify trends in ester reactivity. and demonstrate cross-compound comparisons for mechanistic insights .
Q. What gaps exist in current literature regarding the compound’s role in green chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
